molecular formula C9H18O3 B14207317 1-(Cyclopentyloxy)-3-methoxypropan-2-ol CAS No. 823838-59-1

1-(Cyclopentyloxy)-3-methoxypropan-2-ol

Cat. No.: B14207317
CAS No.: 823838-59-1
M. Wt: 174.24 g/mol
InChI Key: JCJCXRBHZLWQLC-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-3-methoxypropan-2-ol is an organic compound characterized by a cyclopentane ring attached to a methoxypropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-3-methoxypropan-2-ol typically involves the reaction of cyclopentanol with 3-methoxypropan-2-ol under specific conditions. One common method includes the use of an acid catalyst to facilitate the etherification process, where cyclopentanol reacts with 3-methoxypropan-2-ol to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentyloxy)-3-methoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopentanone or methoxypropanal.

    Reduction: Formation of cyclopentanol or methoxypropanol.

    Substitution: Formation of various substituted ethers or alcohols.

Scientific Research Applications

1-(Cyclopentyloxy)-3-methoxypropan-2-ol has several applications in scientific research:

    Chemistry: Used as a solvent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Cyclopentanol: Shares the cyclopentane ring but lacks the methoxypropanol group.

    3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the cyclopentane ring.

Uniqueness: 1-(Cyclopentyloxy)-3-methoxypropan-2-ol is unique due to its combination of a cyclopentane ring and a methoxypropanol group, which imparts distinct chemical and physical properties

Properties

CAS No.

823838-59-1

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1-cyclopentyloxy-3-methoxypropan-2-ol

InChI

InChI=1S/C9H18O3/c1-11-6-8(10)7-12-9-4-2-3-5-9/h8-10H,2-7H2,1H3

InChI Key

JCJCXRBHZLWQLC-UHFFFAOYSA-N

Canonical SMILES

COCC(COC1CCCC1)O

Origin of Product

United States

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